(S)-1-(4-methylpyridin-3-yl)ethanol
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Description
Compounds like “(S)-1-(4-methylpyridin-3-yl)ethanol” belong to a class of organic compounds known as alkyl-aryl ethers . These are ether compounds with an alkyl group attached to an oxygen atom and an aryl group attached to the other oxygen atom .
Molecular Structure Analysis
The molecular structure of “(S)-1-(4-methylpyridin-3-yl)ethanol” would consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom and five carbon atoms) with a methyl group (CH3) and an ethanol group (CH2CH2OH) attached .Chemical Reactions Analysis
The chemical reactions of “(S)-1-(4-methylpyridin-3-yl)ethanol” would depend on the specific conditions and reagents used . For example, it might undergo oxidation to form a carboxylic acid, or it could participate in substitution reactions with other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-(4-methylpyridin-3-yl)ethanol” would depend on its molecular structure . For example, it would likely be a liquid at room temperature due to the presence of the ethanol group, and it would likely be soluble in organic solvents due to the presence of the pyridine ring .Safety And Hazards
The safety and hazards of “(S)-1-(4-methylpyridin-3-yl)ethanol” would depend on its specific physical and chemical properties . For example, it might be flammable due to the presence of the ethanol group, and it might be harmful or irritating if ingested or if it comes into contact with the skin or eyes .
Future Directions
The future directions for research on “(S)-1-(4-methylpyridin-3-yl)ethanol” would depend on its potential applications . For example, if it were found to have useful biological activity, it might be studied as a potential drug . Alternatively, if it were found to have interesting chemical reactivity, it might be studied for use in synthetic chemistry .
properties
IUPAC Name |
(1S)-1-(4-methylpyridin-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXWXQJFKRYQX-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC=C1)[C@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-methylpyridin-3-yl)ethanol |
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